molecular formula C15H18ClNO B14937369 (2E)-3-(4-chlorophenyl)-1-(3-methylpiperidin-1-yl)prop-2-en-1-one

(2E)-3-(4-chlorophenyl)-1-(3-methylpiperidin-1-yl)prop-2-en-1-one

Cat. No.: B14937369
M. Wt: 263.76 g/mol
InChI Key: NCEWXWHANSLPTP-RMKNXTFCSA-N
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Description

(E)-3-(4-CHLOROPHENYL)-1-(3-METHYLPIPERIDINO)-2-PROPEN-1-ONE is an organic compound characterized by the presence of a chlorophenyl group and a methylpiperidino group attached to a propenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-CHLOROPHENYL)-1-(3-METHYLPIPERIDINO)-2-PROPEN-1-ONE typically involves the reaction of 4-chlorobenzaldehyde with 3-methylpiperidine in the presence of a base to form the corresponding imine. This imine is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the desired propenone compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of (E)-3-(4-CHLOROPHENYL)-1-(3-METHYLPIPERIDINO)-2-PROPEN-1-ONE can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-CHLOROPHENYL)-1-(3-METHYLPIPERIDINO)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the propenone group to an alcohol or alkane.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

    Reduction: Formation of 3-(4-chlorophenyl)-1-(3-methylpiperidino)propan-1-ol.

    Substitution: Formation of various substituted chlorophenyl derivatives.

Scientific Research Applications

(E)-3-(4-CHLOROPHENYL)-1-(3-METHYLPIPERIDINO)-2-PROPEN-1-ONE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(4-CHLOROPHENYL)-1-(3-METHYLPIPERIDINO)-2-PROPEN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-BROMOPHENYL)-1-(3-METHYLPIPERIDINO)-2-PROPEN-1-ONE: Similar structure with a bromine atom instead of chlorine.

    (E)-3-(4-FLUOROPHENYL)-1-(3-METHYLPIPERIDINO)-2-PROPEN-1-ONE: Similar structure with a fluorine atom instead of chlorine.

    (E)-3-(4-METHOXYPHENYL)-1-(3-METHYLPIPERIDINO)-2-PROPEN-1-ONE: Similar structure with a methoxy group instead of chlorine.

Uniqueness

The uniqueness of (E)-3-(4-CHLOROPHENYL)-1-(3-METHYLPIPERIDINO)-2-PROPEN-1-ONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential for various applications compared to its analogs.

Properties

Molecular Formula

C15H18ClNO

Molecular Weight

263.76 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-1-(3-methylpiperidin-1-yl)prop-2-en-1-one

InChI

InChI=1S/C15H18ClNO/c1-12-3-2-10-17(11-12)15(18)9-6-13-4-7-14(16)8-5-13/h4-9,12H,2-3,10-11H2,1H3/b9-6+

InChI Key

NCEWXWHANSLPTP-RMKNXTFCSA-N

Isomeric SMILES

CC1CCCN(C1)C(=O)/C=C/C2=CC=C(C=C2)Cl

Canonical SMILES

CC1CCCN(C1)C(=O)C=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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